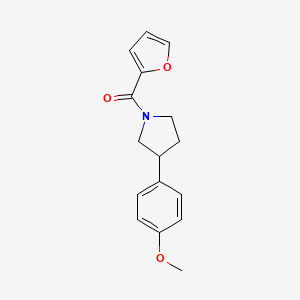![molecular formula C11H13N3OS B2926196 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1499649-23-8](/img/structure/B2926196.png)
1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is an organic molecule that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring The specific structure of this compound includes a phenyl ring with a methylsulfanyl group, which imparts distinct physicochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be synthesized using click chemistry, a powerful and reliable method for assembling molecules. One common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:
Start with the appropriate alkyne and azide precursors.
Mix with copper(I) catalysts like CuSO4 or CuI and a reducing agent such as sodium ascorbate.
Conduct the reaction under ambient conditions in solvents such as ethanol or water.
Industrial Production Methods
Industrial production might scale up the above method, emphasizing cost-efficiency and safety. This may involve:
Continuous flow reactors to enhance reaction efficiency and yield.
Advanced purification techniques like chromatography or crystallization for obtaining high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol undergoes several types of chemical reactions including:
Oxidation: : The sulfur atom can be oxidized to a sulfoxide or sulfone.
Substitution: : The hydroxyl group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation yields sulfoxides or sulfones.
Substitution reactions can produce a variety of derivatives with modified functional groups at the hydroxyl position.
Applications De Recherche Scientifique
1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol finds applications in:
Chemistry: : As a building block for more complex molecules and in catalytic processes.
Biology: : Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: : Investigated for its potential pharmacological properties such as antimicrobial, antifungal, or anticancer activities.
Industry: : Used in materials science for the development of new polymers and coatings due to its stability and reactivity.
Mécanisme D'action
Mechanism
The mechanism by which 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exerts its effects often involves the interaction of its functional groups with biological targets. For example:
The hydroxyl group can form hydrogen bonds with enzymes or receptors.
The triazole ring can engage in π-π interactions with aromatic amino acids in proteins.
Molecular Targets and Pathways
Enzymes: May inhibit or modulate enzyme activity through binding interactions.
Cellular pathways: Involved in disrupting metabolic or signal transduction pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(methylsulfanyl)phenyl)-1H-1,2,3-triazole
1-phenyl-1H-1,2,3-triazole-4-yl methanol
Uniqueness
Compared to other triazole derivatives, 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol stands out due to:
Its combination of functional groups that offer unique reactivity.
Potential for diverse applications in both research and industrial settings.
By merging the aromatic phenyl and methylsulfanyl with the triazole ring, this compound benefits from increased versatility and specificity in its applications.
Propriétés
IUPAC Name |
1-[1-(4-methylsulfanylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)11-7-14(13-12-11)9-3-5-10(16-2)6-4-9/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZBPGRIYJUJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
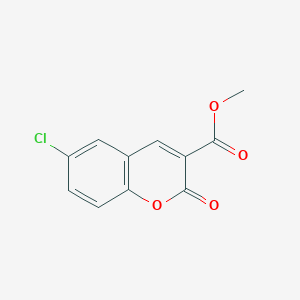
![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)
![1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2926117.png)
![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)
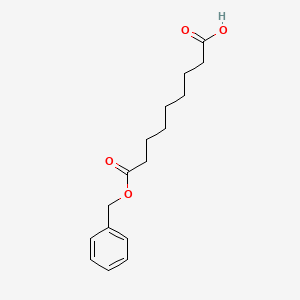
![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)
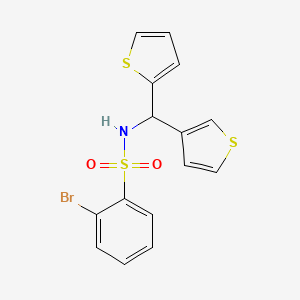
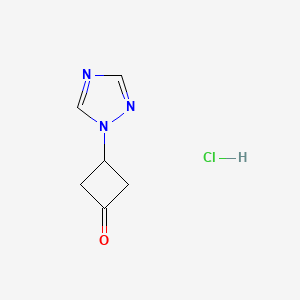
![N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B2926124.png)
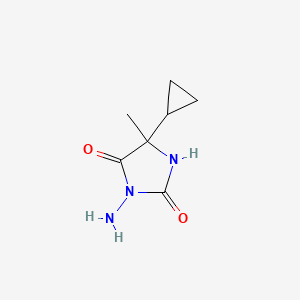
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2926128.png)

